Phallisin

Description

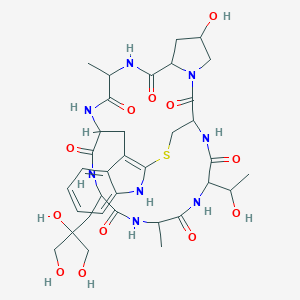

Structure

2D Structure

Properties

CAS No. |

19774-69-7 |

|---|---|

Molecular Formula |

C35H48N8O12S |

Molecular Weight |

804.9 g/mol |

IUPAC Name |

28-[2,3-dihydroxy-2-(hydroxymethyl)propyl]-18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone |

InChI |

InChI=1S/C35H48N8O12S/c1-15-27(48)38-22-9-20-19-6-4-5-7-21(19)41-33(20)56-12-24(34(54)43-11-18(47)8-25(43)31(52)37-15)40-32(53)26(17(3)46)42-28(49)16(2)36-30(51)23(39-29(22)50)10-35(55,13-44)14-45/h4-7,15-18,22-26,41,44-47,55H,8-14H2,1-3H3,(H,36,51)(H,37,52)(H,38,48)(H,39,50)(H,40,53)(H,42,49) |

InChI Key |

SRDQDZSLNAKOIT-UHFFFAOYSA-N |

SMILES |

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(CO)(CO)O)C)C(C)O |

Canonical SMILES |

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(CO)(CO)O)C)C(C)O |

Synonyms |

phallisin |

Origin of Product |

United States |

Natural Occurrence and Ecological Context

Distribution in Amanita Fungal Species

The presence of phallisin is predominantly associated with lethal Amanita species, which are responsible for the majority of fatal mushroom poisonings worldwide.

Predominant Presence in Amanita phalloides

This compound is a well-established component of the toxic cocktail found in Amanita phalloides, commonly known as the "death cap" mushroom mdpi.comannualreviews.orgcornell.eduresearchgate.netexcli.de. This species is widely recognized for its potent toxins, including both amatoxins and phallotoxins, with this compound being a key member of the latter group mdpi.comannualreviews.org.

Detection in Other Toxic Amanita Species (e.g., A. virosa, A. fuligineoides)

Beyond Amanita phalloides, this compound has been detected in other highly toxic Amanita species. It has been identified in Amanita fuligineoides plos.orgnih.govresearchgate.netmarylandbiodiversity.com and Amanita virosa (often referred to as a "this compound analogue" or "this compound II") cornell.eduresearchgate.netresearchgate.net. Furthermore, this compound is reported as one of the phallotoxins present in Amanita exitialis, also known as the Guangzhou destroying angel wikipedia.orgtandfonline.comnih.gov. These findings underscore its widespread occurrence within the lethal Phalloideae section of the Amanita genus.

Absence in Non-Toxic Fungal Species

While this compound is consistently found in highly poisonous Amanita species, research indicates its absence in non-toxic fungal species. The focus of toxicological studies on Amanita toxins primarily revolves around their presence in lethal mushrooms, implying their specific confinement to these dangerous varieties mdpi.comannualreviews.orgcornell.eduisciii.es. Although some phallotoxins, like phalloidin (B8060827), have been reported in the edible Amanita rubescens (Blusher), specific data on this compound's presence in non-toxic fungi is generally not reported, reinforcing its association with toxic Amanita species nih.gov.

Quantitative Variation of this compound in Fungal Tissues

The concentration of this compound, like other toxins in Amanita mushrooms, is not uniform throughout the fungal fruiting body and can be influenced by various environmental factors.

Differential Concentration Across Carpophore Organs (e.g., cap, gills, stipe, volva)

The distribution of this compound and other phallotoxins varies significantly across different parts of the mushroom carpophore. Studies on Amanita phalloides have shown that the volva is particularly rich in phallotoxins, including this compound, and is often considered the most toxic part in terms of these compounds tandfonline.comnih.govtandfonline.com. In contrast, the cap and gills tend to have higher concentrations of amatoxins, while the volva and the lower part of the stipe are characterized by lower amatoxin levels but can exhibit elevated phallotoxin concentrations tandfonline.commdpi.comresearchgate.netnih.govresearchgate.net. For instance, in Amanita exitialis, while amatoxin content is higher in the cap, the concentration of phallotoxins, including this compound, gradually increases from the cap to the stem and volva wikipedia.org.

The following table conceptually illustrates the relative distribution of phallotoxins, including this compound, across different carpophore organs based on research findings:

| Carpophore Organ | Relative Phallotoxin (including this compound) Concentration |

| Volva | High tandfonline.comnih.govtandfonline.com |

| Bulb | High (specifically for phallotoxins) tandfonline.com |

| Stipe | Moderate to Low (variable, can increase towards volva) wikipedia.orgnih.gov |

| Cap (Pileus) | Lower (compared to volva for phallotoxins) wikipedia.orgtandfonline.comnih.gov |

| Gills (Lamellae) | Lower (compared to volva for phallotoxins) tandfonline.comnih.gov |

| Ring (Annulus) | Lower (compared to volva for phallotoxins) tandfonline.com |

| Spores | Lowest researchgate.netnih.gov |

Influence of Collection Site and Environmental Conditions on this compound Content

The quantitative content of this compound and other toxins in Amanita mushrooms is subject to variation influenced by environmental factors and collection site characteristics. These factors include geographic location, specific growing conditions, and the maturity of the specimen annualreviews.orgexcli.detandfonline.comnih.govresearchgate.netplos.orgresearchgate.netgoogle.com.

Research indicates that the geological and pedological (soil) characteristics of the collection site significantly affect the toxin composition of Amanita phalloides carpophores nih.govtandfonline.complos.org. For example, specimens collected from ordinary lowland countryside have been observed to contain approximately twice the quantity of toxins, including neutral phallotoxins like this compound and phalloidin, compared to those from medium-altitude sites tandfonline.comtandfonline.com. The type of soil can also influence the relative concentration of phallotoxins; for instance, siliceous soil and clay with chert have been associated with elevated amounts of neutral phallotoxins (phalloidin and this compound), leading to a higher percentage of phallotoxins over amatoxins tandfonline.com.

Furthermore, temporal variations in toxin levels have been noted, with substantial differences observed between consecutive collection operations during the mushroom season, often indicating a decrease in toxin values towards the end of the seasonal cycle tandfonline.com. These findings highlight the dynamic nature of this compound content in Amanita species, emphasizing the role of ecological context in its biosynthesis and accumulation.

This compound Levels Across Different Fungal Developmental Stages

The concentration of phallotoxins, a group that includes this compound, varies throughout the developmental stages of toxic Amanita species. General research findings on phallotoxins in species like Amanita exitialis and Amanita fuliginea indicate a discernible pattern in their accumulation. researchgate.net

The distribution of phallotoxins can also vary across different tissues of the mushroom. For instance, in Amanita fuliginea, high quantities of total toxins have been detected in the gills, pileus (cap), and stipe, while relatively smaller quantities were observed in the annulus and volva, with minimal amounts found in the spores.

A conceptual representation of phallotoxin levels across fungal developmental stages is provided below, based on observed trends in Amanita species:

Table 1: Conceptual Phallotoxin Levels Across Fungal Developmental Stages

| Fungal Developmental Stage | Relative Phallotoxin Concentration |

| Early Development | High and Constant |

| Vigorous Growth Stage | Maximum |

| Mature Stage | Decreasing |

Chemical Structure and Elucidation Principles of Phallisin

Core Structural Architecture

Phallisin's fundamental structure is characterized by a unique arrangement of amino acid residues, forming a compact and rigid framework.

Bicyclic Heptapeptide (B1575542) Framework

This compound is classified as a bicyclic heptapeptide, indicating that its molecular structure is composed of seven amino acid residues arranged in a cyclic fashion, further stabilized by an additional cross-link. cenmed.comuni.lu This bicyclic nature contributes significantly to its stability and biological activity. Phallotoxins, including this compound, are distinguished from the closely related amatoxins by their smaller size, typically comprising seven amino acids compared to the eight amino acids found in amatoxins. uni.lu

Characterization of the Cysteine-Tryptophan Cross-Linkage (Tryptathionine Bond)

A hallmark of phallotoxins, including this compound, is the presence of a distinctive cross-link between a tryptophan (Trp) residue and a cysteine (Cys) residue. This unique thioether bridge is formally known as the tryptathionine bond. cenmed.com The formation of this bond involves a cross-link between the side chains of tryptophan and cysteine, accompanied by the loss of two hydrogen atoms. This specific linkage is considered crucial for the high binding affinity of phallotoxins to their biological targets and is not observed in other natural molecules.

Identification of Unique Amino Acid Residues

The structural diversity among phallotoxins, including this compound, arises from variations in their amino acid sequences and the hydroxylation patterns of their side chains. A notable feature of phallotoxins is the presence of at least one D-amino acid within their sequence. In the case of this compound, along with phallisacin (B13414380), it is characterized by the inclusion of 4,5,5'-trihydroxy-L-leucine. While the precise amino acid sequence for this compound is not universally detailed in all literature, the general composition of phallotoxins provides a framework for understanding its unique residues. For instance, related phallotoxins like phalloidin (B8060827) and phallacidin (B103920) have core sequences such as Ala-Trp-Leu-Ala-D-Thr-Cys-Pro and Ala-Trp-Leu-Val-D-Asp-Cys-Pro, respectively.

Methodologies for Structure Determination

The elucidation of this compound's complex chemical structure has relied on a combination of advanced analytical techniques.

Application of Spectroscopic Techniques in Initial Elucidation

Spectroscopic methods are indispensable tools in determining the molecular structures of chemical compounds, providing detailed information about their composition and arrangement. In the initial elucidation of phallotoxins, including phalloidin (a close structural analog of this compound), ultraviolet (UV) spectroscopy played a role in identifying the presence of the sulfur atom and observing a characteristic shift in wavelength due to the unique ring structure. cenmed.com

Mass Spectrometry (MS) is a fundamental technique used to determine the molecular mass and elemental composition of a compound. For this compound, its molecular formula has been determined as C35H48N8O12S, with a monoisotopic mass of 804.3112 Da. High-resolution electrospray ionization mass spectrometry (HRESIMS) signals, coupled with UV absorption data and molecular formula comparisons, were instrumental in the identification of this compound alongside other phallotoxins.

UV-Visible spectroscopy provides insights into the presence of conjugated pi-electron systems within a molecule. Phallotoxins exhibit characteristic maximal UV absorption wavelengths around 250 nm, 295 nm, and 305 nm. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is crucial for elucidating the carbon skeleton and the chemical environment of hydrogen atoms within the molecule. Infrared (IR) spectroscopy is employed to identify specific functional groups present in the compound. For highly ordered structures, X-ray crystallography can provide a detailed three-dimensional picture of the molecular arrangement.

Role of Stepwise Degradation Studies in Amino Acid Sequencing

Stepwise degradation studies, particularly the Edman degradation method, have been historically and remain important for determining the amino acid sequence of peptides. The Edman degradation procedure involves the sequential removal and identification of amino acid residues from the N-terminus (amino-terminal) of a peptide chain without disrupting the peptide bonds between other residues.

The process entails reacting the N-terminal amino group with phenyl isothiocyanate, which forms a phenylthiocarbamoyl derivative. This derivative of the terminal amino acid is then selectively cleaved under acidic conditions, yielding a thiazolinone derivative. This thiazolinone amino acid is subsequently converted into a more stable phenylthiohydantoin (PTH)-amino acid derivative, which can be identified using chromatographic techniques such as high-performance liquid chromatography (HPLC) or electrophoresis.

For larger peptides or proteins, a "divide and conquer" strategy is often employed. This involves cleaving the large molecule into smaller, more manageable peptide fragments using specific chemical reagents or proteolytic enzymes (e.g., trypsin or chymotrypsin). Each smaller fragment can then be sequenced using Edman degradation. By analyzing overlapping sequences obtained from different cleavage patterns, the complete amino acid sequence of the original, larger peptide can be reconstructed. While specific historical data on the direct application of Edman degradation for the initial sequencing of this compound is not universally detailed in the provided literature, this methodology has been fundamental to the broader understanding of peptide structures, including those of complex fungal toxins like phallotoxins, whose biosynthesis involves ribosomal synthesis of propeptides that are then post-translationally modified. cenmed.com

Biosynthesis and Genetic Pathways of Phallisin

Ribosomal Synthesis and Post-Translational Modifications (RiPPs)

The biosynthesis of phallisin initiates with the ribosomal synthesis of a linear precursor peptide, which subsequently undergoes extensive post-translational modifications to yield the mature, cyclic toxin. This mechanism is characteristic of RiPPs, where a gene-encoded peptide serves as the substrate for a suite of tailoring enzymes vrachi.namewikipedia.org.

Identification of Propeptide Precursors in Amanita Species

In Amanita species, phallotoxins like this compound are initially synthesized as proproteins, typically ranging from 34 to 35 amino acids in length vrachi.namewikipedia.org. These propeptides are encoded by a specialized gene family known as the MSDIN gene family vrachi.namewikipedia.org. A distinctive feature of these propeptides is the presence of highly conserved upstream and downstream flanking sequences that surround a hypervariable "toxin" region. This hypervariable region, typically comprising 7 to 10 amino acids, directly corresponds to the sequence of the mature phallotoxin. Furthermore, the toxin-encoding region is often demarcated by invariant proline (Pro) residues at its flanks.

Enzymatic Machinery Involved in this compound Maturation

The conversion of the linear propeptide to the mature bicyclic this compound involves a sophisticated enzymatic machinery. A crucial enzyme in the initial stages of this maturation process is a prolyl oligopeptidase (POP) vrachi.namewikipedia.org. Specifically, a dedicated POP, referred to as POPB, plays a pivotal role in the processing of these proproteins. Unlike POPA, which functions as a general housekeeping protein found in various mushroom species, POPB is a specialized enzyme directly involved in the biosynthesis of these cyclic peptide toxins.

Role of Prolyl Oligopeptidases in Peptide Cyclization

The prolyl oligopeptidase (POPB) executes a dual function in the maturation of phallotoxins. Its first action involves the proteolytic cleavage of the propeptide, specifically removing a leader peptide, which can be approximately 10 amino acids long vrachi.name. Following this initial cleavage, POPB catalyzes the cyclization of the heptapeptide (B1575542) through a transpeptidation reaction vrachi.name. This cyclization typically occurs between the first and seventh amino acids of the core toxin sequence, for instance, between an alanine (B10760859) (Ala) at position 1 and a proline (Pro) at position 7 in the case of phalloidin (B8060827) vrachi.name. Research has demonstrated the versatility of POPB, showing its ability to cyclize a wide range of peptide substrates, including those with 7 to at least 16 residues, with an optimal activity observed for peptides of 8-9 residues.

Mechanisms of Tryptathionine Bond Formation

A defining structural characteristic of phallotoxins, including this compound, is the presence of an unusual bicyclic structure formed by a cross-link between a cysteine (Cys) and a tryptophan (Trp) residue vrachi.namewikipedia.org. This unique thioether bridge is known as the tryptathionine linkage vrachi.name. The formation of this tryptathionine bond is critical for the high binding affinity of these peptides to their biological targets. While the exact biochemical mechanism and the precise order of all post-translational modifications are still areas of ongoing research, the tryptathionine cross-linking is believed to occur after the initial cyclization step mediated by POPB vrachi.name.

Molecular Genetics of Phallotoxin Biosynthesis

The genetic underpinnings of phallotoxin biosynthesis are centered around a specific gene family and associated enzymes, highlighting a remarkable evolutionary adaptation in poisonous mushrooms.

Involvement of the MSDIN Gene Family

The biosynthesis of phallotoxins and amatoxins is directly linked to the MSDIN gene family vrachi.namewikipedia.org. These genes encode the ribosomal propeptides that serve as the direct precursors for the cyclic toxins vrachi.name. The name "MSDIN" is derived from the conserved first five amino acids (Met-Ser-Asp-Ile-Asn) found in the precursor peptides. A significant feature observed in deadly Amanita species is the notable expansion of the MSDIN gene family, which enables these fungi to produce a diverse array of cyclic peptides. For example, Amanita bisporigera and Amanita phalloides genomes contain multiple MSDIN-related sequences, indicating a broad capacity for ribosomal cyclic peptide synthesis. The genes encoding specific phallotoxins, such as phallacidin (B103920) (PHA1), are members of this large family. The presence of these genes is strongly correlated with toxin production, as they are found in toxic Amanita species but are absent in non-toxic ones.

Compound Names and PubChem CIDs

Investigation of Biosynthetic Gene Clustering and Regulation

The genes responsible for the biosynthesis of phallotoxins, including this compound, are generally believed to be clustered within the genome of Amanita phalloides nih.govctdbase.org. Specifically, the gene encoding POPB, a key processing enzyme, is taxonomically restricted to amatoxin-producing Amanita species and is often found clustered with at least one expressed member of the MSDIN gene family ctdbase.org. This clustering facilitates the coordinated expression of the enzymes and transcriptional regulators necessary for secondary metabolite production.

Regulation of phallotoxin biosynthesis is influenced by various factors. Toxin concentrations in Amanita phalloides can vary significantly due to environmental and climatic conditions, suggesting a responsive regulatory mechanism smolecule.com. This variability might also be attributed to selective gene expression, where the fungus controls toxin amounts based on specific needs, potentially investing resources in defense where it is most critical, such as in the visible sporocarp echemi.com.

Biosynthetic gene clusters (BGCs) often contain genes encoding transcription factors (TFs) that act as transcriptional activators for the entire cluster. These regulators bind to specific recognition sequences in the promoter regions of the BGC genes, thereby controlling their expression. Research indicates that manipulating the expression of regulatory genes within BGCs can activate previously silent or under-expressed biosynthetic pathways, leading to the discovery of novel compounds and a better understanding of regulatory mechanisms. Furthermore, epigenetic features and the local chromatin environment can play a significant role in modulating BGC expression and even lead to tissue-specific sub-functionalization of gene expression within a cluster.

Key Genes/Proteins Involved in Phallotoxin Biosynthesis

| Gene/Protein Family | Role in Biosynthesis |

| MSDIN Gene Family | Encodes the short (34-35 amino acids) linear precursor proproteins for phallotoxins. nih.govctdbase.org |

| POPB (Prolyl Oligopeptidase B) | Catalyzes the proteolytic cleavage of the leader peptide from the proprotein and facilitates macrocyclization of the core peptide. nih.govctdbase.orguzh.ch |

| Cytochrome P450 Monooxygenases | Implicated in hydroxylation steps during the post-translational modification of the cyclic peptides. |

Synthetic Methodologies for Phallisin and Its Analogs

Total Chemical Synthesis Approaches

Total chemical synthesis offers precise control over the molecular structure, allowing for the incorporation of specific modifications and the generation of analogs. For phallotoxins, this typically involves the assembly of amino acid building blocks, followed by critical cyclization steps.

The tryptathionine bond, a thioether linkage between the indole (B1671886) ring of tryptophan and the sulfur atom of cysteine, is a defining and synthetically demanding feature of phallotoxins. wikipedia.orgpdn.ac.lk Several strategies have been developed for its formation:

Electrophilic Sulfenyl Halides: One approach involves the use of electrophilic sulfenyl halides, which can undergo electrophilic aromatic substitution with the nucleophilic 2-position of the tryptophan indole functionality. This method has been employed by various research groups, including those of Guy and Süssmuth, in a building block approach where a protected cysteine is converted into a sulfenyl chloride and then reacted with a protected tryptophan residue to form the tryptathionine dipeptide. ethz.ch

Savige-Fontana Reaction: The acid-mediated reaction between a free cysteine thiol and a tryptophan indole, known as the Savige-Fontana reaction, has emerged as a prevalent and well-documented method for constructing the tryptathionine linkage. wikipedia.orgnih.gov This strategy often involves synthesizing a linear precursor peptide on an acid-labile resin, followed by global deprotection and concomitant tryptathionylation upon treatment with trifluoroacetic acid (TFA). nih.gov This reaction is believed to occur via the deprotection of the N-terminus of a 3a-hydroxy-pyrrolo[2,3-b]indole (Hpi) derivative, which then reacts with the cysteine. nih.govnih.gov

The formation of this cross-link is critical for the rigid, bicyclic structure of phallotoxins and is a major focus in their synthetic design. nih.gov

Solid-Phase Peptide Synthesis (SPPS) has revolutionized peptide synthesis by allowing for the stepwise assembly of amino acids on an insoluble solid support, simplifying purification processes. fu-berlin.demdpi.com This methodology has been successfully adapted for the synthesis of phallotoxin scaffolds, including closely related analogs of phallisin:

Linear Assembly and Cyclization: A common strategy involves the linear assembly of amino acid building blocks on a resin, followed by macrocyclization while still attached to the solid support. For instance, a solid-phase synthetic approach to [Ala7]-phalloidin, a this compound analog, was reported by Anderson et al. (2005). This route combined solution-phase preparation of key orthogonally protected amino acid building blocks with an SPPS sequence featuring two resin-bound macro-cyclization reactions. researchgate.netacs.orgacs.org

Advantages of SPPS: SPPS offers significant advantages over traditional solution-phase routes, particularly for the production of libraries of analogs, as it precludes the need for large-scale solution-phase purifications between each coupling step. researchgate.netacs.org The use of appropriate protecting groups and linkers ensures the stability of the growing peptide chain and allows for controlled cleavage from the resin at the end of the synthesis. mdpi.comresearchgate.net

Regioselective cyclization is paramount in phallotoxin synthesis to ensure the correct formation of the bicyclic structure. The unique connectivity of the tryptathionine bridge, which involves a side-chain-to-side-chain cyclization, dictates specific synthetic considerations.

Controlled Macrocyclization: The macrocyclization step, often performed on the solid phase, must be carefully controlled to favor the desired intramolecular cyclization over intermolecular reactions. The choice of resin, protecting groups, and reaction conditions plays a crucial role in achieving high regioselectivity. For example, in the solid-phase synthesis of [Ala7]-phalloidin, the process involved two resin-bound macro-cyclization reactions, highlighting the need for precise control over ring formation. researchgate.netacs.org

Atropisomer Selectivity: The formation of the tryptathionine bridge can lead to atropisomers due to restricted rotation around the indole-sulfur bond. Molecular dynamics simulations have provided insights into the conformational flexibility of peptide intermediates, demonstrating that this flexibility is critical for controlling the formation of atropisomers in the synthesis of complex cyclic peptides like phallotoxins. researchgate.netgoogle.com

Chemoenzymatic Synthesis Strategies

While total chemical synthesis remains dominant for phallotoxins, their natural biosynthesis provides insights into potential chemoenzymatic approaches. Phallotoxins, including this compound, are naturally produced as ribosomally synthesized and post-translationally modified peptides (RiPPs). ethz.chresearchgate.netuni.lu

Ribosomal Biosynthesis: In Amanita phalloides, phallotoxins are synthesized from a larger precursor peptide encoded by genes within the MSDIN family. This precursor undergoes a series of post-translational modifications, including proteolytic excision, cyclization, hydroxylation, and the formation of the tryptathionine cross-link. wikipedia.org Enzymes like proline-specific peptidases (POPB) are involved in the macrocyclization process. researchgate.net

Laboratory Chemoenzymatic Efforts: While the full chemoenzymatic synthesis of this compound itself is not widely reported, research in this area often focuses on synthesizing key modified amino acid fragments or utilizing enzymes for specific steps. For example, chemoenzymatic synthesis has been explored for fragments of related amatoxins. This field is evolving, and the understanding of natural biosynthetic pathways could pave the way for more efficient and selective chemoenzymatic routes for phallotoxins in the future.

Controlled Synthesis of this compound Analogues for Structure-Activity Relationship Studies

The controlled synthesis of this compound analogs is crucial for elucidating the structure-activity relationships (SAR) that govern their biological properties, such as actin binding affinity and cellular uptake. wikipedia.org

Modifications for Research Applications: Given that native phallotoxins are poorly absorbed by cells, synthetic efforts often focus on creating derivatives with improved cellular permeability or those conjugated with fluorescent tags for use as probes in microscopy to visualize F-actin. wikipedia.org

Computational and Experimental Integration: Modern analog synthesis for SAR often integrates computational methods, such as molecular dynamics simulations, with experimental synthesis. These simulations can predict the conformational flexibility of intermediates and help design modifications that maintain or enhance desired interactions with biological targets. researchgate.netgoogle.com The goal is to identify key structural elements responsible for activity and selectivity, guiding the design of novel compounds with tailored properties. nih.gov

Biological Mechanisms of Action: Molecular and Cellular Interactions

Direct Interaction with Actin Cytoskeleton Proteins

Phallisin, like other phallotoxins, exerts its biological effects through direct and specific interactions with the actin cytoskeleton. This interaction is central to its mechanism of action, leading to the stabilization of actin filaments and subsequent cellular dysfunction.

This compound, as a phallotoxin, exhibits a high affinity and specific binding to filamentous actin (F-actin) mdpi.comtaylorandfrancis.comresearchgate.netiarc.frredalyc.org. This interaction occurs at the interface between adjacent actin subunits within the filament, effectively locking these subunits together researchgate.netiarc.frwikipedia.org. This binding site is highly conserved across different species of actin, allowing phallotoxins to interact broadly with actin from various biological sources thermofisher.com. The specificity of this binding makes this compound and related phallotoxins valuable tools in cell biology research for visualizing and studying actin dynamics thermofisher.comcytoskeleton.comthermofisher.com.

A hallmark of this compound's biological activity, consistent with other phallotoxins, is its potent ability to stabilize actin filaments and prevent their depolymerization mdpi.comtaylorandfrancis.comresearchgate.netiarc.frredalyc.orgsmolecule.com. By binding to F-actin, this compound disrupts the natural turnover of actin filaments, which is essential for various cellular processes such as cell motility, division, and maintenance of cell shape redalyc.orgsmolecule.comwikipedia.orgfrontiersin.org. This stabilization leads to an accumulation of F-actin within cells, impeding the dynamic assembly and disassembly processes that are crucial for normal cellular function smolecule.comwikipedia.orgfrontiersin.org. While this compound effectively stabilizes actin, it has been noted to be less potent in this regard compared to phallacidin (B103920), another phallotoxin smolecule.com.

Table 1: Effects of Phallotoxins on Actin Monomer Dissociation (Based on Phalloidin (B8060827) Studies)

| Actin Filament End | Control Dissociation Rate Constant (s⁻¹) | Phalloidin-Treated Dissociation Rate Constant (s⁻¹) | Effect on Critical Concentration | Reference |

| Preferred (Barbed) | 0.317 ± 0.097 | ~0 | Reduced from 0.10 µM to ~0 µM | semanticscholar.orgnih.govnih.gov |

| Non-preferred (Pointed) | 0.269 ± 0.043 | ~0 | Reduced from 1.02 µM to ~0 µM | semanticscholar.orgnih.govnih.gov |

Elucidation of Binding Interfaces and Conformational Changes

Understanding the precise molecular details of how phallotoxins interact with actin filaments has been significantly advanced by structural biology techniques.

Cryo-electron microscopy (cryo-EM) has provided invaluable insights into the detailed molecular interactions and conformational changes induced by phallotoxins on F-actin biorxiv.orgbiorxiv.orgnih.govresearchgate.netescholarship.orgrcsb.org. While specific high-resolution cryo-EM studies focusing exclusively on this compound-stabilized F-actin are not extensively reported in the current literature, comprehensive research on phalloidin, a closely related and well-studied phallotoxin, offers a robust model for understanding the general binding mode of this class of compounds biorxiv.orgbiorxiv.orgnih.govresearchgate.netescholarship.orgrcsb.org.

Cryo-EM structures of phalloidin-bound F-actin reveal that phalloidin binds specifically at the interface between actin subunits, effectively locking adjacent subunits together wikipedia.orgnih.govresearchgate.netescholarship.org. This binding site is characterized by a mix of hydrophobic and charged residues, with significant hydrophobic interactions contributing to the strong binding affinity researchgate.net. Phalloidin has been shown to bridge the two terminal actin subunits at the pointed end of the filament, inducing a conformational shift to a flattened, F-actin-like state nih.gov. This structural rearrangement provides a molecular explanation for the potent inhibition of actin depolymerization observed with phallotoxins nih.gov. The stabilization by phallotoxins effectively traps F-actin in a state that is resistant to depolymerization, thereby suspending the normal structural transitions associated with ATP hydrolysis and subsequent phosphate (B84403) release biorxiv.orgbiorxiv.orgrcsb.org. Given this compound's classification as a phallotoxin with similar actin-stabilizing properties, it is inferred to engage in analogous molecular interactions and induce comparable conformational changes in F-actin, albeit potentially with differing potency mdpi.comresearchgate.netiarc.frsmolecule.com.

Conformational Trapping of Actin Monomers by this compound

This compound, as a phallotoxin, exerts its biological effects by primarily interacting with filamentous actin (F-actin) rather than monomeric globular actin (G-actin) nih.govreadthedocs.iowikipedia.org. This interaction leads to the stabilization of actin filaments and a significant disruption of normal actin dynamics within cells. The mechanism involves the conformational trapping of actin monomers within the polymerized filament structure.

Specifically, phallotoxins, including this compound, are reported to shift the monomer/polymer equilibrium of actin towards the polymerized state nih.govreadthedocs.iowikipedia.org. This action effectively lowers the critical concentration required for actin polymerization by as much as 30-fold nih.govreadthedocs.iowikipedia.org. By binding to F-actin, phallotoxins stabilize the actin polymers and inhibit their depolymerization, even in the presence of agents that typically promote filament disassembly, such as cytochalasins, potassium iodide, and elevated temperatures nih.govreadthedocs.iowikipedia.org.

Research on phalloidin, a closely related phallotoxin, indicates that it traps actin monomers in a conformation distinct from that of G-actin within the F-actin structure. This conformational trapping is associated with the stabilization of F-actin by significantly reducing the rate constant for monomer dissociation from the filament ends. Furthermore, phalloidin has been shown to inhibit the ATP hydrolysis activity of F-actin. Given the structural and functional similarities within the phallotoxin family, this compound is understood to induce analogous conformational changes and stabilization effects on actin filaments.

Comparative Molecular Mechanisms Among Phallotoxins

Phallotoxins, including this compound, phalloidin, phallacidin, phalloin, phallacin, and phallisacin (B13414380), share common structural motifs and exert similar effects on actin dynamics. Their molecular mechanisms of action revolve around their high affinity and specific binding to F-actin.

Similarities and Differences in Actin-Binding Affinity

Phallotoxins demonstrate a remarkably high affinity for F-actin, binding at nanomolar concentrations nih.govreadthedocs.iowikipedia.org. This strong and selective binding is a hallmark of their biological activity. Notably, the binding affinity of labeled phallotoxins, such as phalloidin and phallacidin, does not significantly vary with actin sourced from different species, encompassing both plant and animal origins nih.govreadthedocs.iowikipedia.org. This broad applicability underscores their utility as probes for actin visualization in diverse biological systems.

While all phallotoxins share a common binding site on F-actin, subtle structural differences among them can influence their precise binding characteristics. For instance, phalloidin and phallacidin are bicyclic peptides that differ by only two amino acid residues nih.govwikipedia.org. Despite these minor variations, they are generally considered interchangeable in most experimental applications, as they bind competitively to the same sites within F-actin nih.govwikipedia.org. Phalloidin binds to actin filaments with much greater affinity than to actin monomers, a characteristic shared across the phallotoxin class, contributing to their filament-stabilizing properties.

Stoichiometric Reactivity with Actin

A key aspect of phallotoxin-actin interaction is their stoichiometric reactivity. Labeled phallotoxins, including phalloidin and phallacidin, bind to F-actin in a stoichiometric ratio of approximately one phallotoxin molecule per actin subunit within the filament nih.govreadthedocs.iowikipedia.org. This 1:1 binding ratio is observed in both muscle and non-muscle cells, indicating a consistent interaction across different cellular contexts nih.govreadthedocs.iowikipedia.org.

This stoichiometric binding is crucial for the observed stabilization of actin filaments. Studies on phalloidin have shown that it reacts stoichiometrically with actin, strongly promoting actin polymerization and stabilizing the resulting actin polymers. Furthermore, experimental data suggest that while all actin units within a filament can potentially combine with phalloidin with high affinity, the suppression of F-actin's ATPase activity may only require the binding of one phalloidin molecule for every three actin units. This indicates a cooperative or allosteric effect where binding at certain sites can influence the activity of adjacent actin subunits.

Analytical Methodologies for Phallisin Detection and Quantification

Chromatographic Separation Techniques

Chromatographic techniques form the cornerstone of phallisin analysis, enabling its separation from a complex matrix of related toxins and other interfering substances. bioanalysis-zone.com These methods work by passing a mixture through a stationary phase, where individual components separate based on their differential interactions. bioanalysis-zone.com High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a robust and widely used method for the analysis of phallotoxins, including this compound. researchgate.netyoutube.com The principle of separation involves the differential partitioning of sample components between a liquid mobile phase and a solid stationary phase. youtube.com Following separation in the column, the eluting compounds pass through a UV detector, which measures their absorbance at specific wavelengths. youtube.com

For phallotoxins, detection is often performed by monitoring absorbance at wavelengths around 295 nm, which is characteristic of their chromophores. nih.gov A study detailed a method allowing for the simultaneous determination of up to eight amatoxins and phallotoxins, including the neutral toxin this compound. nih.gov This method employed gradient elution and monitored absorbances at both 214 and 295 nm to identify and quantify the toxins. nih.gov The limit of detection for each toxin in this assay was established at 10 ng/ml of the extraction medium. nih.gov

Table 1: HPLC-UV Method Parameters for Phallotoxin Analysis

| Parameter | Conditions | Source |

|---|---|---|

| Column | C18 Reverse Phase (150 x 4.6 mm; 5 µm particle size) | researchgate.net |

| Mobile Phase | Gradient elution with 0.02 M aqueous ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) | nih.gov |

| Detection | UV absorbance at 214 nm and 295 nm | nih.gov |

| Limit of Detection | 10 ng/ml | nih.gov |

Reversed-phase HPLC (RP-HPLC) is the most common mode of liquid chromatography used for the separation of phallotoxins. nih.govresearchgate.net In this technique, the stationary phase is non-polar (e.g., silica (B1680970) modified with C18 alkyl chains), and the mobile phase is a polar solvent mixture, typically water or a buffer mixed with acetonitrile or methanol (B129727). youtube.comresearchgate.net this compound, being a moderately polar peptide, interacts with the non-polar stationary phase, and its retention time is modulated by the composition of the mobile phase.

Several RP-HPLC methods have been developed for profiling phallotoxins in mushroom extracts. One such method uses a C18 column with a mobile phase consisting of 50 mM ammonium acetate and acetonitrile (90:10, v/v) at a flow rate of 1 mL/min. researchgate.net Another established method allows for the simultaneous determination of both neutral toxins like this compound and acidic phallotoxins by using a gradient elution with 0.02 M aqueous ammonium acetate-acetonitrile. nih.gov These methods are effective for analyzing the toxin content in various mushroom species, such as Amanita phalloides. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. mdpi.com This is achieved by using columns packed with smaller particles (<2 µm), which requires instrumentation capable of handling much higher pressures. mdpi.com

UPLC has been successfully applied to the analysis of amatoxins and phallotoxins, often in conjunction with mass spectrometry. nih.govresearchgate.net The enhanced resolution of UPLC is particularly advantageous for separating structurally similar toxins within a complex mixture in a short timeframe. waters.com A validated UPLC-MS/MS method for the simultaneous determination of six toxins, including phalloidin (B8060827) (a closely related phallotoxin), achieved a chromatographic separation in just 9 minutes using a Waters Acquity UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm). researchgate.net This demonstrates the efficiency of UPLC in high-throughput toxicological analysis. mdpi.comresearchgate.net

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is a powerful analytical technique used to identify unknown compounds, quantify known substances, and elucidate molecular structures by measuring the mass-to-charge ratio (m/z) of ions. nih.gov When coupled with liquid chromatography, it provides a highly sensitive and specific platform for the definitive characterization of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of LC with the detection capabilities of MS, making it an indispensable tool for identifying toxins in complex biological matrices. nih.govnih.gov After the analytes are separated by the LC column, they are introduced into the mass spectrometer's ion source, where they are ionized before mass analysis. nih.gov

For the analysis of phallotoxins, LC coupled with high-resolution mass spectrometry (LC-HR-MS) offers high specificity and sensitivity. nih.gov A method using an LC-HR-MS system with a C18 column and a gradient mobile phase of ammonium acetate buffer and acetonitrile has been developed for the identification and quantification of amatoxins and phallotoxins. nih.gov Quantification is performed by extracting the exact mass value of the protonated species of each toxin within a narrow mass window (e.g., 5 p.p.m.), which provides excellent selectivity. nih.gov This approach is significantly more specific and faster than older methods like immunoassays. nih.gov

Table 2: LC-MS Parameters for Phallotoxin Identification

| Parameter | Conditions | Source |

|---|---|---|

| LC System | Ultra-High-Resolution LC | nih.gov |

| Column | C18 Accucore (100 x 2.1 mm, 2.6 µm) | nih.gov |

| Mobile Phase | Gradient of 10 mM ammonium acetate buffer (0.1% formic acid) and acetonitrile (0.1% formic acid) | nih.gov |

| Mass Spectrometer | High-Resolution Mass Spectrometry (HR-MS) | nih.gov |

| Quantification | Extraction of exact mass of protonated species (5 p.p.m. mass window) | nih.gov |

Tandem Mass Spectrometry, also known as MS/MS, involves multiple stages of mass analysis, typically with a fragmentation step in between. nih.govnih.gov This technique is used for the structural elucidation and highly selective quantification of target compounds. nih.gov In a typical MS/MS experiment, a specific precursor ion (e.g., the protonated this compound molecule) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. nih.gov

LC-MS/MS is a powerful tool for confirming the presence of phallotoxins and for their precise quantification, especially in complex matrices where background interference is a concern. nih.govresearchgate.net The analysis is often performed in Multiple Reaction Monitoring (MRM) mode, where the instrument is set to detect one or more specific precursor-to-product ion transitions for a target analyte. researchgate.net This provides exceptional specificity and sensitivity. For instance, in the analysis of related toxins like phalloidin, specific product ions (e.g., m/z 330.3) have been identified as the most abundant and stable for quantification. researchgate.net This LC-MS/MS with MRM approach is considered an effective, high-throughput method for identifying lethal peptide toxins from mushroom poisoning incidents. researchgate.net

Capillary Electrophoresis-Electrospray Ionization-Mass Spectrometry Integration

Capillary electrophoresis-mass spectrometry (CE-MS) has emerged as a powerful analytical technique for the separation and identification of peptides, such as phallotoxins like this compound, within complex biological matrices. gtfch.org This method combines the high separation efficiency of capillary electrophoresis with the sensitive and specific detection capabilities of mass spectrometry. The integration is typically achieved through an electrospray ionization (ESI) interface, which facilitates the transfer of the separated analytes from the capillary to the mass spectrometer.

The separation in CE is performed in a fused-silica capillary under the influence of a high electric field. For the analysis of phallotoxins, which are often negatively charged at higher pH, a buffer system such as 20 mmol/l ammonium formate (B1220265) at a pH of 10.8, sometimes supplemented with an organic modifier like 10% (v/v) isopropanol, has been successfully employed. gtfch.org The separation of analytes is rapid, with separation times for various phallotoxins and amatoxins being achieved within 8 minutes at a temperature of 23°C and a voltage of +28 kV. gtfch.org

Following separation in the capillary, the analytes are introduced into the mass spectrometer via an ESI source. ESI is a soft ionization technique that allows for the ionization of thermally labile and non-volatile molecules like this compound with minimal fragmentation. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), enabling the identification and quantification of the target compounds. For phallotoxins, detection limits in the range of 10–40 ng/ml have been reported using CE-MS. gtfch.org The combination of migration time from the CE separation and the mass spectral data provides a high degree of confidence in the identification of the toxins. gtfch.org

Below is a table summarizing typical parameters for the CE-MS analysis of phallotoxins:

| Parameter | Value | Reference |

| Running Buffer | 20 mmol/l ammonium formate (pH 10.8) with 10% (v/v) isopropanol | gtfch.org |

| Separation Voltage | +28 kV | gtfch.org |

| Capillary Temperature | 23°C | gtfch.org |

| Analysis Time | < 8 minutes | gtfch.org |

| Detection Mode | Mass Spectrometry (ESI) | gtfch.org |

| Detection Limits | 10–40 ng/ml | gtfch.org |

Extraction and Sample Preparation Protocols

Optimization of Comprehensive Cyclopeptide Extraction from Fungal Samples

The accurate analysis of this compound and other cyclopeptides from fungal material is highly dependent on the efficiency of the extraction process. Various methods have been developed to extract these toxins from mushroom tissues, with the goal of achieving high recovery and minimizing the co-extraction of interfering substances.

Historically, extraction procedures for amatoxins and phallotoxins involved lengthy incubation periods, sometimes up to 24 hours, using solutions composed of methanol, water, and acid. nih.gov More recent and rapid methods have been developed that can significantly reduce the extraction time to as little as one minute without compromising efficiency. nih.govbiorxiv.org One such rapid method involves the direct extraction with 1% formic acid in methanol, which has proven to be fast, simple, and effective in minimizing matrix interference. nih.gov

The choice of extraction solvent is a critical parameter. For instance, a mixture of methanol, water, and 0.01 M HCl (5:4:1 v/v) has been traditionally used, although this may favor the extraction of more polar cyclopeptides. gtfch.org Alternative and simpler extraction solutions, including water alone, have also been demonstrated to be effective for the rapid extraction of amatoxins. nih.gov

To ensure a comprehensive extraction of the full suite of cyclopeptides, including less polar compounds, optimization of the extraction protocol is necessary. This can involve testing different solvent systems and extraction techniques. For example, comparing a traditional maceration with a mortar and pestle to bead beating or simple hand shaking of the dried mushroom tissue in the extraction buffer can help in identifying the most efficient method. biorxiv.orgbiorxiv.org Studies have shown that for some applications, minimal tissue maceration and a reduced incubation time are sufficient for effective toxin extraction, which also reduces the risk of hazardous exposure to the analyst. biorxiv.orgbiorxiv.org

The following table provides a comparison of different extraction parameters for cyclopeptides from fungal samples:

| Extraction Method | Solvent | Incubation Time | Key Features | Reference(s) |

| Traditional | Methanol/Water/Acid | Up to 24 hours | Time-consuming | nih.gov |

| Rapid Extraction | 1% Formic Acid in Methanol | Not specified | Fast, simple, minimizes matrix effects | nih.gov |

| Rapid Extraction | Water or other innocuous reagents | 1 minute | Reduces use of harsh chemicals | nih.gov |

| Minimal Maceration | Extraction Buffer | 1 minute | Reduces sample handling and risk | biorxiv.orgbiorxiv.org |

Methodologies for this compound Detection in Biological Matrices (e.g., fungal extracts)

Following extraction from the primary source, such as fungal tissue, or for the detection in other biological matrices like human serum or urine, sample preparation is a crucial step to ensure accurate and reliable quantification of this compound. nih.govresearchgate.net The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and make the sample compatible with the analytical instrument.

For fungal extracts, after the initial solvent extraction, the sample may be centrifuged to remove solid debris. ipb.pt Depending on the complexity of the extract and the analytical method used, further cleanup may be necessary.

In the case of biological fluids such as urine or serum, a more extensive sample preparation is often required. A common and effective technique is solid-phase extraction (SPE). researchgate.netnih.govoup.comoup.com For the analysis of phallotoxins and amatoxins in urine, a simple SPE procedure using C18 cartridges has been successfully applied. nih.govoup.comoup.com The protocol typically involves conditioning the cartridge, loading the diluted and acidified sample, washing the cartridge to remove impurities, and finally eluting the toxins with an appropriate solvent, such as methanol with 2% ammonia. oup.com

For serum samples, a direct detection method with minimal cleanup has been developed for the rapid quantification of phallotoxins. This involves using a small sample volume (e.g., 100 μL) and a direct extraction, which is suitable for clinical and forensic applications where speed is critical. nih.gov The table below outlines a typical solid-phase extraction protocol for urine samples.

| Step | Procedure | Purpose | Reference(s) |

| 1. Sample Pre-treatment | Dilute urine with 1% formic acid, sonicate, and centrifuge. | Prepare sample for loading and remove particulates. | oup.comoup.com |

| 2. Cartridge Conditioning | Condition a C18 SPE cartridge with methanol and water. | Activate the stationary phase for analyte retention. | oup.comoup.com |

| 3. Sample Loading | Load the supernatant onto the conditioned cartridge. | Adsorb the analytes of interest onto the stationary phase. | oup.comoup.com |

| 4. Washing | Wash the cartridge with LC-MS grade water. | Remove hydrophilic impurities. | oup.comoup.com |

| 5. Elution | Elute the analytes with methanol containing 2% ammonia. | Recover the concentrated and purified analytes. | oup.com |

Research on Structural Analogs and Derivatives of Phallisin

Design and Synthesis of Modified Phallisin Analogs

The design and synthesis of this compound analogs are fundamentally guided by an understanding of its intricate structure and the relationship between that structure and its biological activity.

The synthesis of this compound analogs often employs a combination of solid-phase peptide synthesis (SPPS) and solution-phase methods google.comnih.gov. SPPS is particularly advantageous for generating diverse libraries of derivatives due to its efficiency and scalability google.comnih.govrsc.org. A key challenge in the synthesis of phallotoxins is the formation of the unique tryptathionine bond wikipedia.org.

Amino acid substitutions involve replacing natural amino acids at specific positions within the heptapeptide (B1575542) ring with other natural or non-natural amino acids. These substitutions can be strategically chosen to:

Probe critical residues: For example, studies on phalloidin (B8060827) analogs have shown that an inversion of chirality at residue 3 can lead to a complete loss of toxicity, while modifications at residue 2 have a lesser impact mpg.de. Such findings provide valuable insights into the structural requirements for activity.

Introduce reactive handles: Amino acids with orthogonal protecting groups or specific side chains can be incorporated to allow for subsequent chemical modifications, such as the attachment of fluorescent dyes or biotin.

Alter physicochemical properties: Substitutions can influence factors like hydrophobicity, charge, or proteolytic stability.

Chemical modifications extend beyond simple amino acid substitutions and include:

Side-chain modifications: Direct chemical alteration of existing side chains (e.g., esterification of hydroxyl groups) vrachi.name.

Cyclization strategies: Optimizing the cyclization step to ensure the formation of the correct bicyclic scaffold google.comnih.gov.

Incorporation of tags: Covalent attachment of fluorescent dyes, biotin, or other reporter molecules to create research probes wikipedia.orggoogle.comrsc.org.

Functional Characterization of Analogs

The primary functional characteristic evaluated for this compound analogs is their affinity for F-actin. This is typically assessed through comparative studies against the parent compound. Common methods include:

Fluorescence Spectroscopy: This technique can measure changes in fluorescence properties upon binding to actin, allowing for the determination of dissociation constants (Kd).

Co-sedimentation Assays: In this biochemical assay, F-actin, with or without the analog, is pelleted by centrifugation, and the amount of bound analog in the pellet is quantified uni.lu.

Phallotoxins, including phalloidin, are known to bind to F-actin with high affinity, typically in the range of 10⁻⁷ to 10⁻⁸ M ctdbase.org. A successful analog should ideally retain a comparable or improved binding affinity. The following hypothetical table illustrates how such comparative studies might present data:

| Compound | Actin-Binding Affinity (Kd) | Relative Affinity (vs. This compound) | Key Modification |

| This compound | 50 nM | 1.0 (Reference) | N/A |

| Analog A | 45 nM | 1.1 | Fluorescent tag at Leu7 |

| Analog B | 120 nM | 0.4 | Substitution at Cys3 |

| Analog C | 60 nM | 0.8 | Increased hydrophobicity |

Note: The values in this table are hypothetical and for illustrative purposes only.

The unique bicyclic structure of phallotoxins confers a specific conformation that is crucial for their interaction with F-actin mdpi.com. Changes in this conformation due to modifications can significantly impact activity. Techniques used to analyze the conformational dynamics and helicity of this compound analogs include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the three-dimensional structure and dynamics of peptides in solution nih.govmpg.de. It can reveal subtle changes in bond angles, dihedral angles, and inter-proton distances, which are critical for understanding how modifications affect the peptide's conformation and its ability to bind to actin.

Molecular Dynamics (MD) Simulations: Computational simulations can model the dynamic behavior of analogs and their interactions with F-actin at an atomic level, providing insights into conformational flexibility and binding mechanisms mpg.de.

By correlating structural changes observed through these techniques with changes in actin-binding affinity, researchers can establish robust structure-activity relationships, guiding the design of more effective analogs.

Development of this compound-Based Research Probes

A significant application of this compound analog research is the development of this compound-based research probes. Given the high affinity and specificity of phallotoxins for F-actin, their fluorescently labeled derivatives are widely used as gold standards for visualizing actin filaments in live and fixed cells wikipedia.orgpdn.ac.lkrsc.org.

The development of these probes typically involves:

Chemical Conjugation: Attaching a fluorescent dye (e.g., tetramethylrhodamine (B1193902) B isothiocyanate, Alexa Fluor dyes) to a site on the this compound molecule that does not interfere with its actin-binding capabilities wikipedia.orgrsc.org. This often involves modifying the dihydroxylated leucine (B10760876) residue or other accessible positions pdn.ac.lk.

Utility in Cell Biology: this compound-based probes allow researchers to:

Visualize the actin cytoskeleton in various cell types with high resolution wikipedia.org.

Study changes in actin organization during cellular processes like cell division, migration, and differentiation.

Quantify actin polymerization and depolymerization dynamics.

Overcoming Permeability Issues: Native phallotoxins, including this compound, generally exhibit poor cell permeability wikipedia.org. To address this, researchers have explored strategies such as conjugating phallotoxins with cell-penetrating peptides or other uptake-mediating moieties to facilitate their entry into living cells pdn.ac.lk.

These research probes are indispensable tools, providing critical insights into the complex roles of the actin cytoskeleton in cellular function and disease.

Synthesis of Fluorescently Labeled this compound Derivatives

The synthesis of fluorescently labeled phallotoxin derivatives, including those related to this compound, has been a significant area of chemical biology since the late 1970s. These derivatives are typically generated by conjugating various fluorophores to the core peptide structure of phallotoxins. Early advancements in this field involved the synthesis of fluorescent phallotoxins, such as a fluorescein-isothiocyanate conjugate with an amino-functionalized derivative of ketophalloidin google.com.

Modern synthetic routes for phallotoxin derivatives often combine solid-phase and solution-phase peptide synthesis techniques google.comrsc.orggoogle.com. A notable challenge in their synthesis is the formation of the unique tryptathionine bond, a thioether linkage between a cysteine and tryptophan residue, which is characteristic of the phallotoxin structure wikipedia.orgthermofisher.com. Despite these complexities, these methods facilitate the efficient preparation of diverse libraries of phalloidin and related phallotoxin derivatives, which can then be functionalized with a range of fluorescent dyes google.comrsc.org.

The choice of fluorophore is critical for imaging applications, influencing factors such as brightness, photostability, and spectral properties. For instance, Alexa Fluor 488 phalloidin has been shown to offer superior detail and longevity of stain compared to other derivatives like Alexa Fluor 405 frontiersin.org. Other commonly used fluorescent tags include tetramethylrhodamine B isothiocyanate citeab.com and NBD (nitrobenzoxadiazole) thermofisher.com.

The general principle involves attaching a fluorescent dye to a site on the phallotoxin molecule that does not interfere with its actin-binding activity. This results in a stable, highly specific probe for F-actin.

Utility in Studies of Cytoskeletal Organization and Dynamics

Beyond static visualization, fluorescent this compound and phalloidin derivatives are crucial tools for investigating the dynamic processes of cytoskeletal organization and remodeling. Their mechanism of action involves binding to F-actin and stabilizing it, effectively shifting the monomer/polymer equilibrium towards the filamentous state and significantly lowering the critical concentration required for actin polymerization wikipedia.orgthermofisher.comtakara-bio.co.jpnih.gov. This stabilization inhibits F-actin depolymerization induced by various cellular factors or experimental conditions, such as cytochalasins, potassium iodide, and elevated temperatures thermofisher.comtakara-bio.co.jp.

A critical aspect of their utility in dynamic studies is that phallotoxin-labeled actin filaments retain their functionality. For example, labeled glycerinated muscle fibers can still contract, and labeled actin filaments can still exhibit movement on solid-phase myosin substrates takara-bio.co.jp. This preservation of function allows researchers to study the interactions of actin with other motor proteins and regulatory factors in a more physiological context.

These probes facilitate:

Quantitative F-actin Measurement: By using saturating quantities of fluorescent phallotoxins, researchers can quantitatively measure the amount of F-actin present in cells, providing insights into the extent of actin polymerization under different conditions wikipedia.orgthermofisher.comtakara-bio.co.jp.

Analysis of Actin Dynamics in Cellular Processes: Fluorescent phalloidin conjugates are widely used to monitor changes in F-actin distribution and density during dynamic cellular events such as:

Cell Migration: Observing the formation of lamellipodia and filopodia, which are driven by actin polymerization frontiersin.org.

Phagocytosis: Tracking the rapid and sequential rearrangements of the actin cytoskeleton during particle engulfment by phagocytic cells, often quantified using rhodamine-phalloidin (B2604369) binding assays nih.gov.

Cell Division: Investigating the formation and dynamics of the actin contractile ring during cytokinesis.

Cell Morphology and Adhesion: Understanding how the actin cytoskeleton contributes to cell shape, cell-cell, and cell-matrix interactions tdl.org.

Drug and Stimuli Response Studies: The ability to visualize and quantify F-actin changes allows for the assessment of how cells respond to various stimuli, pharmacological agents, or genetic manipulations that affect actin dynamics rsc.org. This helps in elucidating signaling pathways that regulate cytoskeletal remodeling.

Future Research Trajectories and Academic Applications

Advanced Elucidation of Phallisin Biosynthesis at the Molecular Level

The biosynthesis of phallotoxins, including this compound, in Amanita fungi is a complex process involving ribosomal peptide synthesis followed by extensive post-translational modifications. Current understanding suggests a pathway initiated by the expression of pre-proproteins, which undergo cyclization, hydroxylation, and other modifications. Future research aims to dissect this pathway with unprecedented molecular detail.

Key research areas include:

Identification and Characterization of Biosynthetic Gene Clusters (BGCs): Comprehensive genomic and transcriptomic analyses of Amanita phalloides and related species are needed to precisely identify the BGCs responsible for this compound production. This involves advanced sequencing technologies and bioinformatic tools to pinpoint genes encoding the precursor peptides, cyclases, hydroxylases, and other modifying enzymes.

Enzymatic Mechanism Elucidation: Detailed biochemical characterization of each enzyme involved in the this compound biosynthetic pathway is crucial. This includes determining substrate specificities, reaction mechanisms, and kinetic parameters. For instance, the enzymes responsible for the unique thioether cross-link (tryptathionine bridge) and the sulfoxide (B87167) moiety are of particular interest due to their unusual chemistry.

Regulation of Biosynthesis: Investigating the environmental and genetic factors that regulate this compound production within the fungal organism. This could involve studying the effects of nutrient availability, stress conditions, and developmental stages on gene expression and enzyme activity, potentially revealing strategies for controlled production or modification of this compound.

Synthetic Biology Approaches: Reconstituting parts or the entire this compound biosynthetic pathway in heterologous hosts (e.g., E. coli or yeast) to enable controlled production, facilitate enzyme characterization, and potentially engineer novel this compound variants through pathway engineering.

Table 9.1.1: Proposed Research Milestones in this compound Biosynthesis Elucidation

| Research Area | Key Objective | Expected Outcome |

| Gene Cluster Identification | Pinpoint all genes encoding this compound precursor and modifying enzymes. | Complete map of the this compound BGC. |

| Enzyme Characterization | Determine substrate specificity and catalytic mechanism of key enzymes. | Detailed enzymatic cascade; potential for in vitro synthesis. |

| Regulatory Network Mapping | Identify environmental and genetic factors influencing this compound yield. | Understanding of biosynthesis regulation; potential for yield optimization. |

| Heterologous Expression | Reconstitute pathway in model organisms for controlled production. | Scalable production of this compound and analogs; platform for pathway engineering. |

High-Resolution Structural Biology of this compound-Actin Complexes and Mutants

The interaction of this compound with actin is central to its biological activity and its utility as a research probe. While initial structural insights exist, future research will leverage advanced structural biology techniques to achieve atomic-level resolution of this compound-actin complexes, including those involving actin mutants or different actin isoforms.

Key research areas include:

Cryo-Electron Microscopy (Cryo-EM) of this compound-F-actin Complexes: Obtaining high-resolution cryo-EM structures of this compound bound to F-actin under various physiological conditions (e.g., different nucleotide states, presence of actin-binding proteins). This will provide detailed insights into how this compound stabilizes the actin filament and its impact on filament dynamics.

X-ray Crystallography of this compound-G-actin Complexes: While this compound primarily binds F-actin, exploring its interaction with monomeric G-actin (if any significant transient interaction occurs) or actin fragments via X-ray crystallography could reveal initial binding events or conformational changes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilizing solution-state and solid-state NMR to study the dynamic aspects of this compound-actin interactions, including conformational changes in this compound upon binding, and mapping the precise binding interface at the residue level. This is particularly valuable for understanding transient interactions or flexible regions.

Structural Studies with Actin Mutants: Investigating the binding of this compound to various actin mutants known to affect polymerization, stability, or interaction with other proteins. This will help delineate the critical residues on actin responsible for this compound binding and the mechanism of F-actin stabilization.

Comparative Structural Analysis: Comparing the binding modes of this compound with other phallotoxins (e.g., phalloidin) and actin-stabilizing compounds to identify common structural determinants for F-actin stabilization and unique features of this compound's interaction.

Table 9.2.1: Advanced Structural Biology Techniques for this compound-Actin Complexes

| Technique | Primary Application | Resolution/Information Gained |

| Cryo-EM | High-resolution structure of this compound-F-actin filaments. | Atomic-level detail of binding interface, filament architecture. |

| X-ray Crystallography | Structure of this compound with G-actin or actin domains (if applicable). | Precise atomic coordinates, ligand-protein interactions. |

| NMR Spectroscopy | Dynamics of this compound-actin binding, conformational changes. | Residue-specific interactions, flexibility, binding kinetics. |

| Mutagenesis Studies | Identify critical actin residues for this compound binding and stabilization. | Functional mapping of binding sites, mechanism validation. |

Chemoinformatic and Computational Modeling of this compound Interactions

Computational approaches offer powerful tools to complement experimental structural biology, enabling the prediction of this compound's interactions, the design of novel analogs, and the understanding of its molecular mechanisms at an unprecedented scale.

Key research areas include:

Molecular Docking and Dynamics Simulations: Performing advanced molecular docking studies to predict this compound's preferred binding sites on actin, followed by extensive molecular dynamics (MD) simulations to analyze the stability of the complex, conformational changes in both this compound and actin upon binding, and the energetic contributions of specific residues. This can also be extended to explore interactions with other potential protein targets.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models based on a library of this compound analogs (synthesized or hypothetical) to correlate structural features with their actin-binding affinity and F-actin stabilizing activity. This will guide the rational design of new compounds with desired properties.

Pharmacophore Modeling: Identifying the essential three-dimensional features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, charged groups) of this compound that are critical for its interaction with actin. This pharmacophore can then be used to screen large virtual libraries for novel actin-binding compounds.

Computational Mutagenesis: Using computational methods to predict the effects of mutations in actin on this compound binding affinity and stability, guiding experimental design for targeted structural and biochemical studies.

Free Energy Calculations: Employing advanced free energy calculation methods (e.g., MM/PBSA, FEP) to accurately quantify the binding affinity of this compound and its analogs to actin, providing a deeper understanding of the thermodynamics of the interaction.

Table 9.3.1: Computational Approaches for this compound Research

| Computational Method | Primary Application | Output/Insight |

| Molecular Docking | Predict optimal binding poses of this compound to actin. | Binding site identification, initial pose hypotheses. |

| Molecular Dynamics (MD) | Simulate dynamic behavior of this compound-actin complex over time. | Conformational changes, binding stability, residue interactions, solvent effects. |

| QSAR Studies | Relate this compound analog structure to biological activity. | Predictive models for activity, guidance for analog design. |

| Pharmacophore Modeling | Identify key structural features required for actin binding. | 3D chemical features, virtual screening filters. |

| Free Energy Calculations | Quantify binding affinity and thermodynamics of this compound-actin interaction. | Accurate binding energies, thermodynamic insights. |

Q & A

Q. How to ensure compliance with journal requirements when publishing this compound research?

- Methodology :

- Data transparency : Upload synthetic procedures, spectral data, and raw statistical outputs as supplementary files .

- Reporting checklists : Use CONSORT for in vivo studies or STROBE for observational data .

- Reference rigor : Cite primary literature over reviews, prioritizing recent (<5 years) and discipline-specific sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.